Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound classified under the dihydropyridine family. Dihydropyridines are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry. This specific compound features a partially saturated pyridine ring, characterized by the presence of a benzyl ester and an isopropyl group. It is identified by its Chemical Abstracts Service number 248919-73-5, with a molecular weight of 273.33 g/mol and an InChI key of BSLWZNQANNVSBF.
The synthesis of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically employs multi-step organic reactions. A prevalent method involves the Hantzsch dihydropyridine synthesis, which combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture heated under reflux. In industrial settings, continuous flow synthesis methods may be employed to enhance efficiency and yield, utilizing automated reactors that allow precise control over reaction parameters such as temperature and pressure.
The molecular structure of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate consists of a dihydropyridine core with various substituents. The presence of the benzyl group contributes to its lipophilicity, while the isopropyl group adds steric bulk. The compound's structure can be represented as follows:
This indicates the presence of 15 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and three oxygen atoms.
Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo several chemical transformations:
Oxidation: The compound can be oxidized to yield various pyridine derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur at the ester or isopropyl group, facilitated by nucleophiles such as amines or thiols in basic conditions.
The major products formed from these reactions include:
Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate functions primarily as a calcium channel blocker. Its mechanism involves binding to L-type calcium channels in cell membranes, inhibiting calcium influx. This action leads to various pharmacological effects, particularly in cardiovascular applications where it can affect muscle contraction and neurotransmitter release.
Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is typically a solid at room temperature with notable stability under standard conditions.
The compound exhibits properties typical of dihydropyridines:
Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has several significant applications:
Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
Biology: The compound is studied for potential biological activities including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers which are crucial in treating hypertension and other cardiovascular diseases.
Industry: Utilized in producing fine chemicals and as a building block in organic synthesis processes.
This compound exemplifies the versatility of dihydropyridines in both synthetic chemistry and medicinal applications.
Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 248919-73-5) exemplifies the structural versatility of dihydropyridines (DHPs) in medicinal and synthetic chemistry. This compound features a partially saturated pyridine ring with three critical substituents: a benzyloxycarbonyl group at N1, an isopropyl group at C2, and a ketone at C4. Its molecular architecture (C₁₆H₁₉NO₃; MW: 273.33 g/mol) enables diverse reactivity patterns while maintaining stability under standard storage conditions (2–8°C, sealed) [1] [4]. The scaffold’s structural hybridity—combining a lipophilic benzyl ester, a sterically demanding isopropyl group, and an electrophilic ketone—positions it as a strategic intermediate for complex heterocyclic syntheses [6].
Property | Value/Descriptor |
---|---|
CAS Registry Number | 248919-73-5 |
Molecular Formula | C₁₆H₁₉NO₃ |
Molecular Weight | 273.33 g/mol |
IUPAC Name | Benzyl 4-oxo-2-(propan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate |
SMILES | CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 |
Storage Conditions | Sealed in dry environment, 2–8°C |
Topological Polar Surface Area | 46.6 Ų |
LogP | 3.07 (predicted) |
The synthetic exploration of dihydropyridines began with Arthur Hantzsch’s landmark 1882 work, which established a one-pot multicomponent reaction between aldehydes, β-keto esters, and ammonia to yield 1,4-DHPs [3]. Early DHPs served primarily as NAD(P)H cofactor mimics but gained pharmaceutical prominence with the discovery of nifedipine (a calcium channel blocker) in the 1970s [2] [7]. The target compound—benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate—represents a structural deviation from classical Hantzsch DHPs due to its N1-carbamate protection and C2-alkyl substitution. This modification arose from late-20th-century efforts to enhance the hydrolytic stability and functionalization capacity of DHP intermediates for alkaloid synthesis [9]. Modern routes to such derivatives leverage:
The bioactivity and reactivity of dihydropyridines are exquisitely sensitive to substituent effects. In benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, three key groups dictate its behavior:1. C2 Isopropyl Group:- Introduces significant steric hindrance, shielding the C3 position from electrophilic attack.- Enhances lipophilicity (LogP ≈ 3.07) compared to unsubstituted analogs (LogP ≈ 1.24) [6].- Modulates ring conformation, favoring a half-chair configuration that exposes the C4 carbonyl for nucleophilic addition [8].
Forms intramolecular hydrogen bonds with solvents, influencing solubility (e.g., 2.1 mg/mL in methanol) [6].
Table 2: Impact of Substituent Variations on DihydroPyridine Properties
Substituent Pattern | Reactivity/Bioactivity Consequence | Reference Compound |
---|---|---|
C2 = Isopropyl | Steric shielding of C3; ↑ lipophilicity | Target compound (this review) |
C2 = Propyl | ↑ Ring flexibility; ↓ steric hindrance | Benzyl 2-propyl-4-oxo-DHP* |
N1 = Benzyloxycarbonyl | Enables hydrogenolytic deprotection | Benzyl 4-oxo-3,4-dihydropyridine-1-carboxylate |
N1 = Unprotected | Prone to oxidation; forms pyridinium salts | 2-Isopropyl-4-oxo-3,4-dihydropyridine |
C4 = Ethoxycarbonyl (Classical Hantzsch) | ↓ Electrophilicity; ↑ enolizable proton acidity | Nifedipine-like DHPs |
*Structural analog from [8]
The pyridine nitrogen’s basicity (pKₐ ≈ 5–6) facilitates protonation in acidic microenvironments, enhancing water solubility in bioactive contexts [3] [7]. Hybrid molecules incorporating this DHP—conjugated to fluorophores or metalloenzyme inhibitors—demonstrate improved cellular uptake and target engagement, validating its role as a versatile pharmacophore [7].
Method | Reagents/Conditions | Key Advantages | Limitations |
---|---|---|---|
Hantzsch-Type Cyclization | Aldehyde, β-dicarbonyl, NH₄OAc, EtOH, reflux | High atom economy; one-pot operation | Limited C2 substituent diversity |
Organocatalytic Asymmetry | Chiral amine catalyst, α,β-unsaturated aldehydes | Enantioselective C3 functionalization | Requires optimized catalyst loading |
Transition Metal Catalysis | Pd(OAc)₂, arylboronic acid, 80°C | Direct C5/C6 arylation | Sensitivity to oxygen |
Aza-Diels-Alder (Boger) | Enamine + 1,2,4-triazine, Δ, toluene | Access to fused pyridine systems | Low yields with sterically bulky groups |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: